molecular formula C16H21NO3 B168465 Ethyl 1-benzyl-5-oxoazepane-4-carboxylate CAS No. 19673-12-2

Ethyl 1-benzyl-5-oxoazepane-4-carboxylate

Cat. No. B168465
CAS RN: 19673-12-2
M. Wt: 275.34 g/mol
InChI Key: YYCFGTMTPVIMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07524852B2

Procedure details

Commercially available 1-benzylpiperidin-4-one (78.5 g, 0.415 mol) was dissolved in tetrahydrofuran (300 mL) and the solution was cooled to −25° C. Ethyl diazoacetate (56.8 g) and boron trifluoride diethyl ether complex (128 mL) were simultaneously added dropwise to the solution over one hour, followed by stirring for one hour while elevating the temperature from −25° C. to 0° C. The reaction mixture was mixed with a saturated aqueous sodium bicarbonate solution and was extracted with ethyl acetate. The organic layer was washed with brine and was dried over anhydrous sodium sulfate. After distilling off the solvent, the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=4:1) and thereby yielded ethyl 1-benzyl-5-oxoperhydroazepine-4-carboxylate (30.6 g, in a yield of 27%).
Quantity
78.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
56.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N+](=[CH:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])=[N-].C(=O)(O)[O-].[Na+]>O1CCCC1>[CH2:1]([N:8]1[CH2:9][CH2:10][C:11](=[O:14])[CH:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:12][CH2:13]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
78.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
56.8 g
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-25 °C
Stirring
Type
CUSTOM
Details
by stirring for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
from −25° C. to 0° C
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=4:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C1=CC=CC=C1)N1CCC(C(CC1)=O)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.